4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide

Cheminformatics ADME Drug Design

Researchers face uncharacterized benzamide analogs where generic substitutions introduce unknown biological risk. This compound offers a defined structural perturbation for comparative metabolism or in silico model validation. - **Unique Feature:** 2,2-difluoroethyl group enhances lipophilicity (predicted ΔlogP +0.5-0.8) & blocks N-dealkylation. - **Key Application:** Structure-metabolism studies, ¹⁹F NMR purity fingerprint, or PDE4-focused screening library inclusion. - **Supply Certainty:** Custom synthesis with full characterization (NMR, HRMS, HPLC) - no off-the-shelf stock.

Molecular Formula C10H12F2N2O2
Molecular Weight 230.21 g/mol
Cat. No. B12078721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide
Molecular FormulaC10H12F2N2O2
Molecular Weight230.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)C(=O)NCC(F)F
InChIInChI=1S/C10H12F2N2O2/c1-16-8-4-6(13)2-3-7(8)10(15)14-5-9(11)12/h2-4,9H,5,13H2,1H3,(H,14,15)
InChIKeyIGWKCADCDWFCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide: Baseline Compound Characteristics and Sourcing Context


4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide (CAS 1547439-30-4, molecular formula C₁₀H₁₂F₂N₂O₂, molecular weight 230.21 g/mol) is a synthetic substituted benzamide derivative. Its structure features a 2,2-difluoroethyl amide side chain and a 4-amino-2-methoxy substitution pattern on the benzamide ring . The compound is cataloged by chemical suppliers primarily as a research chemical or screening library building block. The 2,2-difluoroethyl group introduces enhanced lipophilicity (predicted logP increase of approximately 0.5–0.8 log units compared to non-fluorinated ethyl analogs) and metabolic stability through fluorine blocking of cytochrome P450-mediated N-dealkylation . However, no peer-reviewed primary research publications or patents were identified that report specific biological activity data, target engagement, or in vivo efficacy for this exact compound. All available sourcing information originates from vendor catalog entries and cheminformatics databases.

Why Generic 2-Methoxybenzamide Analogs Cannot Substitute for 4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide in Research


Within the benzamide class, seemingly minor structural perturbations can profoundly alter pharmacological profile. The combination of a 4-amino group, a 2-methoxy substituent, and a 2,2-difluoroethyl side chain on the benzamide scaffold is highly specific. Replacing the 2,2-difluoroethyl group with an unsubstituted ethyl group would remove fluorine-mediated electronic effects and metabolic shielding, while a 2-fluoroethyl or 2,2,2-trifluoroethyl variant would alter lipophilicity and steric bulk, potentially affecting membrane permeability and target binding [1]. Similarly, moving the amino or methoxy substituents to different positions, or removing them entirely, would change hydrogen-bonding capacity and molecular geometry, likely resulting in different potency and/or selectivity profiles [1]. Since the target compound's exact biological activity profile remains uncharacterized in the disclosed literature, any generic substitution introduces unknown scientific risk; researchers relying on an assumed class-level interchangeability risk misleading experimental outcomes.

Quantitative Performance Benchmarks for 4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide Relative to Structural Analogs


Computational Physicochemical Comparison: Lipophilicity Enhancement vs Non-Fluorinated Congener

No direct experimental lipophilicity data (logP or logD) have been published for 4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide. In silico calculations using the consensus model on SwissADME predict a logP of approximately 1.5–1.9 for the target compound. This represents a predicted increase of 0.5–0.8 log units compared to the non-fluorinated analog 4-Amino-N-ethyl-2-methoxybenzamide (predicted logP approximately 0.9–1.2), calculated using the same method [1]. This difference is consistent with the known lipophilicity contribution of the CHF₂ group. However, this is a class-level computational estimate and has not been experimentally validated for this specific scaffold.

Cheminformatics ADME Drug Design

Metabolic Stability: Predicted CYP-Mediated N-Dealkylation Blockade by CHF₂ Group

The 2,2-difluoroethyl amide moiety is a recognized strategy in medicinal chemistry for attenuating cytochrome P450-mediated N-dealkylation, a common metabolic liability of alkyl benzamides. Published studies on structurally distinct scaffolds demonstrate that replacing an N-ethyl group with an N-(2,2-difluoroethyl) group can reduce intrinsic clearance in human liver microsomes by 50–80% [1]. For 4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide, no direct microsomal stability data exist. However, class-level inference suggests the difluoroethyl group likely provides metabolic stability comparable to that seen in analogous fluorinated amides [1]. The magnitude of the stabilization effect depends on the specific electronic environment of the benzamide core and cannot be extrapolated from other scaffolds without experimental confirmation.

Metabolism Pharmacokinetics Fluorine Chemistry

Availability and Purity Profile from Authorized Suppliers vs. Custom Synthesis

4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide is listed by chemical supply catalogs as a screening compound or building block. One vendor entry (ChemExper/OTAVAChemicals) provides a molecular formula (C₁₀H₁₂F₂N₂O₂) and molecular weight (230.21 g/mol) with a catalog ID, but does not specify purity or characterization data [1]. The Chemsrc database entry provides structural information and CAS number but no purity or batch-to-batch consistency metrics . In contrast, more commonly substituted benzamide building blocks such as 4-Amino-2-methoxybenzamide (CAS 75955-30-5) are listed with specified purity levels (e.g., ≥97%) from multiple vendors . For procurement decision-making, the absence of published purity, residual solvent, or trace metal specifications for the target compound represents a significant information gap relative to established analogs.

Chemical Sourcing Compound Screening Procurement Specifications

Best-Fit Research Applications for 4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide Based on Structural Attributes


Fragment-Based or Small-Molecule Screening Library Expansion for PDE4 or Related Phosphodiesterase Targets

Given the established SAR of 4-amino-2-methoxybenzamide derivatives as phosphodiesterase (PDE4) inhibitors and the recognized pharmacokinetic advantages of a CHF₂ amide isostere, this compound could serve as a candidate for inclusion in focused screening libraries targeting PDE4 or other cAMP-regulating enzymes [1]. However, its actual affinity and selectivity for PDE4 isoforms have not been measured or reported. Researchers should plan to perform in-house biochemical profiling before attributing any pharmacological activity to this specific compound.

Metabolic Stability Probe in In Vitro ADME Studies Comparing N-Alkyl Benzamide Variants

The 2,2-difluoroethyl group provides a discrete chemical handle for structure–metabolism relationship studies. Head-to-head comparative intrinsic clearance assays in hepatocytes or microsomes between 4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide, its N-ethyl analog, and the Free NH₂ parent could quantify the metabolic shielding effect of CHF₂ substitution on this specific benzamide template [1]. No such data currently exist, making this a feasible and informative research use that aligns with the compound's structural distinctiveness.

Computational Chemistry Model Validation for CYP-Mediated N-Dealkylation Prediction

The compound's N-(2,2-difluoroethyl) group presents a defined structural perturbation relative to non-fluorinated analogs, making it suitable as a test case for validating in silico metabolic prediction tools (e.g., StarDrop, GastroPlus, or MetaSite) that predict the impact of fluorine substitution on CYP metabolism [1]. Experimental intrinsic clearance data generated from microsomal incubation studies can be compared with in silico predictions to refine model performance for benzamide scaffolds.

Custom Synthesis and Full Characterization for Development as a Reference Standard

The absence of published biological activity data and purity specifications for this compound means that procurement currently requires custom synthesis with full analytical characterization (NMR, HRMS, HPLC purity, residual solvent analysis) if it is to be used as a reference standard or internal positive control in biochemical or cellular assays [1]. The difluoroethyl group contributes unique ¹⁹F NMR signals that could serve as an orthogonal purity fingerprint, potentially offering an advantage over non-fluorinated analogs in quality control workflows where ¹⁹F NMR is available.

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